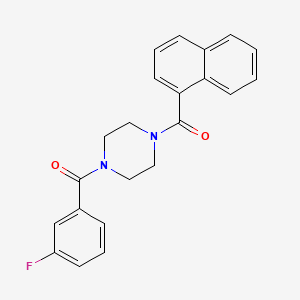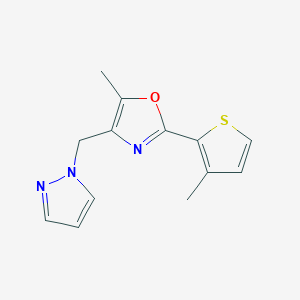![molecular formula C20H21N5O B5349423 N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5349423.png)
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as BPP-2, is a novel compound that has been synthesized by researchers to investigate its potential as a therapeutic agent. This compound belongs to the class of guanidine derivatives and has shown promise in several scientific research applications.
作用機序
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine exerts its biological effects by binding to a specific site on the surface of cells called the sigma-2 receptor. This receptor is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to induce apoptosis in cancer cells by activating the sigma-2 receptor. It also inhibits the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and modulation of cellular signaling pathways. It has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
実験室実験の利点と制限
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages for lab experiments, including its high potency and specificity for the sigma-2 receptor. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound has limitations for lab experiments, including its low solubility in water and its limited stability in solution.
将来の方向性
There are several future directions for research on N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to study its mechanism of action in more detail, including its interactions with cellular signaling pathways. Additionally, research could focus on developing new analogs of this compound with improved solubility and stability in solution. Overall, this compound has shown promise as a novel compound with potential applications in several scientific research areas.
合成法
The synthesis of N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 4-(benzyloxy)aniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting intermediate is then treated with guanidine to yield the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied extensively for its potential as a therapeutic agent in several scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been investigated for its ability to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGEWFVOTYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-N-ethyl-4-[4-({[(2E)-3-phenyl-2-propenoyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5349340.png)
![7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B5349346.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5349358.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5349373.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5349381.png)

![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5349396.png)
![1-{2-[2-(4-chlorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5349398.png)

![N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5349410.png)
![4-ethyl-5-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5349413.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5349418.png)

